molecular formula C10H11Cl2NO2 B12281221 3-Amino-4-(2,3-dichlorophenyl)butyric Acid

3-Amino-4-(2,3-dichlorophenyl)butyric Acid

Cat. No.: B12281221
M. Wt: 248.10 g/mol
InChI Key: JAKDSGICVSSLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(2,3-dichlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of butyric acid, characterized by the presence of an amino group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,3-dichlorophenyl)butyric Acid typically involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of butyric acid to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(2,3-dichlorophenyl)butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-(2,3-dichlorophenyl)butyric Acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new drugs targeting specific enzymes and receptors .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an anti-inflammatory agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,3-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting pro-inflammatory cytokines and modulating neurotransmitter release .

Comparison with Similar Compounds

  • 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
  • 3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid
  • 3-Amino-4-(2,3-difluorophenyl)butyric Acid

Comparison: Compared to its analogs, 3-Amino-4-(2,3-dichlorophenyl)butyric Acid exhibits unique chemical reactivity due to the position and nature of the chlorine atoms on the phenyl ring. This affects its solubility, stability, and interaction with biological targets. The presence of chlorine atoms in the 2,3-positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

3-amino-4-(2,3-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-6(10(8)12)4-7(13)5-9(14)15/h1-3,7H,4-5,13H2,(H,14,15)

InChI Key

JAKDSGICVSSLBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.